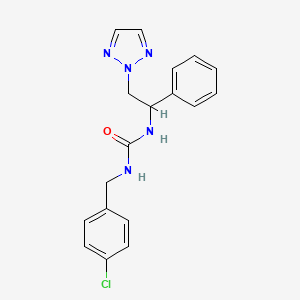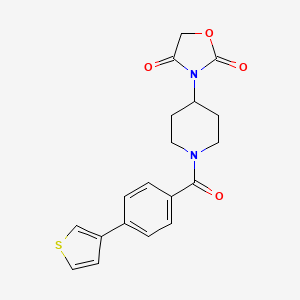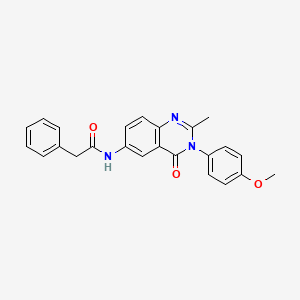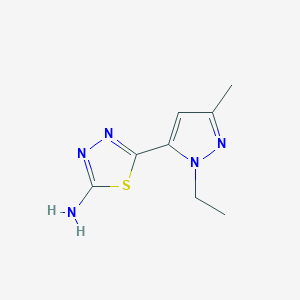
5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been shown to exhibit promising biological activity in preclinical studies.
作用機序
The mechanism of action of 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways, including the NF-κB, JAK/STAT, and MAPK pathways. It has also been suggested that 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine may interact with specific protein targets, such as kinases and enzymes, to exert its effects.
Biochemical and Physiological Effects:
5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been found to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress and inflammation in the brain. Moreover, this compound has been shown to modulate the expression of various genes and proteins involved in cellular signaling and metabolism.
実験室実験の利点と制限
One of the advantages of using 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its potential therapeutic applications in various diseases. This compound has demonstrated promising biological activity in preclinical studies, making it an attractive candidate for further development. However, one of the limitations of using this compound is its stability and solubility, which may affect its bioavailability and efficacy in vivo. Moreover, the mechanism of action of 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood, which may hinder its clinical translation.
将来の方向性
There are several future directions for the research on 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Another direction is to elucidate its mechanism of action and identify specific protein targets that may be involved in its biological activity. Moreover, further studies are needed to optimize the synthesis and formulation of this compound to improve its stability and solubility.
合成法
The synthesis of 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with ethyl-2-bromo-5-methylpyrazole-3-carboxylate. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or N,N-dimethylacetamide, at elevated temperatures. The final product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has demonstrated anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
5-(2-ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-3-13-6(4-5(2)12-13)7-10-11-8(9)14-7/h4H,3H2,1-2H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQKDAKXYFWPEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)
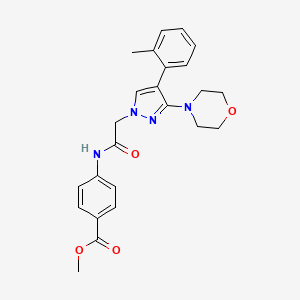

![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)
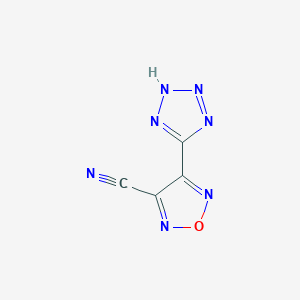

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2399726.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)
![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)
